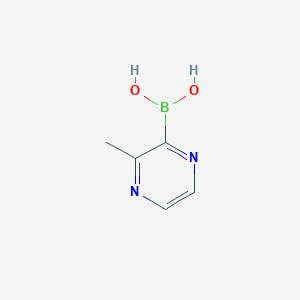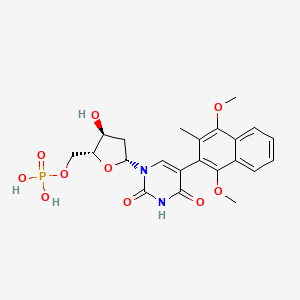
Methyl 3-(aminomethyl)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(aminomethyl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of cyclohexane, featuring an aminomethyl group and a carboxylate ester group. This compound is used primarily in research settings and has applications in various fields including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)cyclohexane-1-carboxylate typically involves the esterification of 3-(aminomethyl)cyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. The use of biocatalysts, such as bacterial carboxylesterases, has been explored to achieve enantioselective synthesis, which is crucial for producing optically active forms of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(aminomethyl)cyclohexane-1-carboxylate can undergo various chemical reactions including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Methyl 3-(aminomethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 3-(aminomethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride: Similar structure but with a hydrochloride salt form.
Methyl 3-aminocyclohexane-1-carboxylate: Lacks the aminomethyl group, making it less versatile in certain reactions.
Uniqueness
Methyl 3-(aminomethyl)cyclohexane-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
methyl 3-(aminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8H,2-6,10H2,1H3 |
Clé InChI |
MWAJXAZHGGMLIP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCCC(C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6'-Di(pyridin-4-yl)-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12941538.png)






![Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane](/img/structure/B12941580.png)

![[(2R)-morpholin-2-yl]methanamine](/img/structure/B12941596.png)

![1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene](/img/structure/B12941605.png)


